molecular formula C12H13N3O2 B3122438 Methyl 6-(allylamino)-5-cyano-2-methylnicotinate CAS No. 303146-90-9

Methyl 6-(allylamino)-5-cyano-2-methylnicotinate

Cat. No.: B3122438
CAS No.: 303146-90-9
M. Wt: 231.25 g/mol
InChI Key: QLQDXYOVRLOCPU-UHFFFAOYSA-N
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Description

Methyl 6-(allylamino)-5-cyano-2-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of an allylamino group, a cyano group, and a methyl ester group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(allylamino)-5-cyano-2-methylnicotinate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the reaction of aryl amines with ethyl cyanoacetate is performed under solvent-free conditions at elevated temperatures . Another approach involves the direct treatment of different amines with methyl cyanoacetate at room temperature without the use of solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(allylamino)-5-cyano-2-methylnicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The allylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl 6-(allylamino)-5-cyano-2-methylnicotinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(allylamino)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. For instance, similar compounds like methyl nicotinate exert their effects through peripheral vasodilation, which involves the widening of blood vessels . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(allylamino)-5-cyano-2-methylnicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-(prop-2-enylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-4-5-14-11-9(7-13)6-10(8(2)15-11)12(16)17-3/h4,6H,1,5H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQDXYOVRLOCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC=C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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